Tris(3,5-dimethylphenyl)methanamine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(3,5-dimethylphenyl)methanamine HCl is an organic compound with the molecular formula C25H29N It is characterized by the presence of three 3,5-dimethylphenyl groups attached to a central methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(3,5-dimethylphenyl)methanamine HCl typically involves the reaction of 3,5-dimethylbenzyl chloride with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Tris(3,5-dimethylphenyl)methanamine HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Oxidation: Amine oxides or nitroso derivatives.
Reduction: Primary or secondary amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Tris(3,5-dimethylphenyl)methanamine HCl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Tris(3,5-dimethylphenyl)methanamine HCl depends on its specific application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions through coordination bonds. In biochemical assays, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, or hydrophobic interactions .
Comparison with Similar Compounds
- Tris(3,5-dimethylphenyl)phosphine
- Tris(3,5-dimethylphenyl)borane
- Tris(3,5-dimethylphenyl)methanol
Comparison: Tris(3,5-dimethylphenyl)methanamine HCl is unique due to the presence of an amine group, which imparts different reactivity and properties compared to its phosphine, borane, and methanol analogs. The amine group allows for hydrogen bonding and nucleophilic reactions, which are not possible with the phosphine or borane derivatives. Additionally, the electronic and steric effects of the 3,5-dimethylphenyl groups influence the compound’s reactivity and stability .
Properties
IUPAC Name |
tris(3,5-dimethylphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N/c1-16-7-17(2)11-22(10-16)25(26,23-12-18(3)8-19(4)13-23)24-14-20(5)9-21(6)15-24/h7-15H,26H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRPOKNBHIHOPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C2=CC(=CC(=C2)C)C)(C3=CC(=CC(=C3)C)C)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.